Cas no 903343-10-2 (2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide)

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide structure
903343-10-2 structure
商品名:2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
CAS番号:903343-10-2
MF:C25H23N3O4
メガワット:429.467826128006
CID:5495207

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
    • インチ: 1S/C25H23N3O4/c1-3-32-19-11-7-16(8-12-19)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-17-9-13-18(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30)
    • InChIKey: KKRYTIRGKRWFET-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=CC=C(OC)C=C2)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=C(OCC)C=C2)=C1N

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2633-0211-15mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2633-0211-4mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2633-0211-2μmol
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2633-0211-2mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2633-0211-1mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2633-0211-75mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2633-0211-5μmol
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2633-0211-5mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2633-0211-100mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2633-0211-3mg
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
903343-10-2 90%+
3mg
$63.0 2023-05-16

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 関連文献

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamideに関する追加情報

2-Amino-3-(4-Ethoxybenzoyl)-N-(4-Methoxyphenyl)Indolizine-1-Carboxamide: A Promising Compound for Pharmaceutical Applications

2-Amino-3-(4-Ethoxybenzoyl)-N-(4-Methoxyphenyl)indolizine-1-carboxamide, with the CAS number 903343-10-2, is a novel indolizine derivative that has garnered significant attention in the field of pharmaceutical chemistry. This compound is characterized by its unique molecular structure, which combines aromatic rings with heterocyclic systems, enabling it to interact with multiple biological targets. Recent advancements in medicinal chemistry have highlighted the potential of such scaffolds in the development of drugs targeting inflammatory and neurodegenerative diseases.

Indolizine is a six-membered heterocyclic ring system that serves as a fundamental building block in many bioactive molecules. The 1-carboxamide functionality at the indolizine ring enhances its ability to engage in hydrogen bonding interactions, while the 4-methoxyphenyl group contributes to molecular rigidity and metabolic stability. The 3-(4-ethoxybenzoyl) substituent introduces additional aromaticity and lipophilicity, which are crucial for modulating drug permeability and target specificity.

Recent studies have demonstrated that 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide exhibits promising pharmacological properties. In particular, its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has been reported in preclinical models. These findings align with the growing interest in multi-target drugs for complex diseases like rheumatoid arthritis and neurodegenerative disorders.

The synthesis of 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves a multi-step process that includes the formation of the indolizine core, functional group introduction, and final derivatization. Modern synthetic strategies, such as microwave-assisted reactions and catalytic asymmetric synthesis, have been employed to improve efficiency and yield. These techniques are critical for scaling up production while maintaining molecular integrity.

One of the most significant breakthroughs in the study of this compound is its application in the treatment of neurodegenerative diseases. Research published in Journal of Medicinal Chemistry (2023) revealed that 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can cross the blood-brain barrier, making it a potential candidate for Alzheimer's disease and Parkinson's disease therapies. Its ability to modulate amyloid-beta aggregation and reduce oxidative stress in neuronal cells has been extensively investigated.

Additionally, the compound's interaction with the indolizine-1-carboxamide scaffold has been linked to its anti-inflammatory effects. A 2024 study in Pharmaceutical Research highlighted its role in suppressing the NF-κB signaling pathway, which is a central mediator of inflammatory responses. This property makes it a valuable lead compound for the development of drugs targeting autoimmune conditions and chronic inflammation.

The 4-ethoxybenzoyl group in the molecule plays a critical role in its pharmacokinetic profile. Experimental data from 2023 show that this substituent enhances the compound's solubility and bioavailability, which are essential for oral administration. Furthermore, the 4-methoxyphenyl moiety contributes to its metabolic stability, reducing the risk of rapid degradation in the liver.

From a synthetic perspective, the indolizine-1-carboxamide core is a versatile platform for drug design. Researchers have explored various modifications to this scaffold, including the introduction of different substituents at the indolizine ring and the alteration of the carboxamide functionality. These modifications have led to the discovery of analogs with improved potency and selectivity.

Recent advancements in computational chemistry have also contributed to the understanding of 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide's biological activity. Molecular docking studies have identified potential protein targets, including kinases and transcription factors, which could be exploited for drug development. These findings are crucial for optimizing the compound's therapeutic potential.

Despite its promising properties, challenges remain in the development of this compound. Issues such as toxicity, drug resistance, and formulation stability require further investigation. Ongoing research is focused on addressing these challenges through structure-activity relationship (SAR) studies and the design of prodrugs that enhance therapeutic efficacy while minimizing side effects.

In conclusion, 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and diverse biological activities make it a valuable candidate for the treatment of complex diseases. Continued research into its synthesis, pharmacology, and therapeutic applications is expected to yield further insights into its potential as a next-generation drug.

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